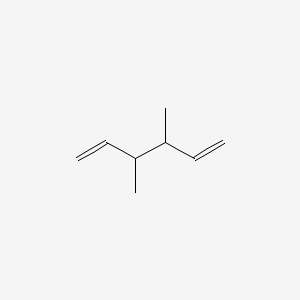

3,4-Dimethyl-1,5-hexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4894-63-7 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

3,4-dimethylhexa-1,5-diene |

InChI |

InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3 |

InChI Key |

BKVALJGAKNDDJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dimethyl-1,5-hexadiene chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 3,4-Dimethyl-1,5-hexadiene. The information is intended to support research and development activities where this compound is of interest.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C8H14.[1][2][3][4] It is a member of the diene family, characterized by the presence of two carbon-carbon double bonds. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H14[1][2][3][4] |

| Molecular Weight | 110.20 g/mol [1][2][5] |

| IUPAC Name | 3,4-dimethylhexa-1,5-diene[2] |

| CAS Registry Number | 4894-63-7[1][2] |

| Density | 0.723 g/mL[1] |

| Boiling Point | 100 °C[1] |

| Refractive Index | 1.419[1] |

| InChI | InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3[2][6] |

| InChIKey | BKVALJGAKNDDJJ-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C=C)C(C)C=C[1] |

Synthesis Protocol

A known method for the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene involves a Wittig reaction.[7] The general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Details:

-

Formation of Prop-1-enyl trans-but-2-enyl ether: Dry hydrogen chloride is carefully added to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C. This reaction yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers, which can be separated by fractional distillation.[7]

-

Claisen Rearrangement: The separated cis- and trans-isomers are heated to 142°C. The cis-isomer undergoes a Claisen rearrangement to form erythro-2,3-dimethylpent-4-enal, while the trans-isomer yields the threo-isomer.[7]

-

Wittig Reaction: The respective aldehyde isomers are then treated with methylenetriphenylphosphorane in dimethyl sulfoxide (B87167) (DMSO). This step converts the aldehydes into meso- and (±)-3,4-dimethylhexa-1,5-diene with high isomeric purity.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

3.1. Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for this compound. In the mass spectrum of this compound, the most abundant fragment ion (top peak) is observed at a mass-to-charge ratio (m/z) of 55. The second and third most intense peaks are found at m/z 29 and 81, respectively.[2]

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound has been reported and is available in spectral databases.[2]

Reactivity and Applications

As a diene, this compound can undergo various chemical reactions, including cycloadditions and polymerizations. It has been used in the synthesis of acetylacetonatorhodium(I) complexes.[7] The stereochemistry of the diene plays a significant role in the properties and stability of these metal complexes.[7]

Safety and Handling

While specific safety data for this compound is not extensively detailed, general precautions for handling volatile dienes should be followed. These compounds are typically flammable and should be handled in a well-ventilated area, away from ignition sources.[8][9][10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is recommended.[11] Store the compound in a tightly sealed container in a cool, dry place.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C8H14 | CID 521244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. (3S,4R)-3,4-dimethylhexa-1,5-diene | C8H14 | CID 12466639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Hexadiene, 3,4-dimethyl- [webbook.nist.gov]

- 7. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 11. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene, valuable building blocks in organic synthesis. The described methodology follows a three-step sequence involving the formation of diastereomeric ethers, a Claisen rearrangement to produce precursor aldehydes, and a final Wittig olefination. This document details the experimental protocols and presents key quantitative data for each step.

Overview of the Synthetic Pathway

The synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene is achieved through a stereocontrolled reaction sequence. The overall workflow is depicted below. The initial step involves the formation of a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers. These diastereomers are then separated and subjected to a thermal Claisen rearrangement to yield the corresponding erythro- and threo-2,3-dimethylpent-4-enals. Finally, a Wittig reaction on these aldehydes with methylenetriphenylphosphorane (B3051586) affords the target dienes with distinct stereochemistry.

Caption: Overall synthetic workflow for meso- and (±)-3,4-dimethylhexa-1,5-diene.

Experimental Protocols

Step 1: Synthesis of cis- and trans-prop-1-enyl trans-but-2-enyl ether

The initial step involves the acid-catalyzed reaction of propionaldehyde and trans-crotyl alcohol to form a mixture of diastereomeric ethers.

Protocol: A controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5 °C yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ether. These isomers are separable by spinning-band fractional distillation.[1]

Step 2: Claisen Rearrangement to erythro- and threo-2,3-dimethylpent-4-enal

The separated ethers undergo a thermal[2][2]-sigmatropic rearrangement to form the corresponding diastereomeric aldehydes.

Caption: Diastereoselective Claisen rearrangement to form precursor aldehydes.

Protocol: The cis- and trans-prop-1-enyl trans-but-2-enyl ethers are separately heated to 142 °C. The cis-isomer cleanly converts to erythro-2,3-dimethylpent-4-enal, while the trans-isomer yields the threo-isomer.[1]

Step 3: Wittig Olefination to meso- and (±)-3,4-dimethylhexa-1,5-diene

The final step is the conversion of the aldehydes to the target dienes using a Wittig reagent.

Caption: Stereospecific Wittig reaction to yield the final diene products.

Protocol: The erythro- and threo-aldehydes are separately treated with methylenetriphenylphosphorane in dimethyl sulphoxide (DMSO) to yield meso- and (±)-3,4-dimethylhexa-1,5-diene, respectively.[1]

Quantitative Data

The following tables summarize the key quantitative data for the final products.

| Product | Isomeric Purity |

| meso-3,4-dimethylhexa-1,5-diene | 95% |

| (±)-3,4-dimethylhexa-1,5-diene | 96.5% |

| Table 1: Isomeric Purity of the Synthesized Dienes.[1] |

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 100 °C |

| Density | 0.723 g/mL |

| Refractive Index | 1.419 |

| Table 2: Physical Properties of 3,4-dimethylhexa-1,5-diene.[2] |

Spectroscopic Data

The primary spectroscopic data available for the characterization of 3,4-dimethylhexa-1,5-diene is ¹³C NMR.

| Carbon Atom | Chemical Shift (ppm) |

| C1, C6 | 112.1 |

| C2, C5 | 142.3 |

| C3, C4 | 44.2 |

| CH₃ | 15.3 |

| Table 3: ¹³C NMR Data for 3,4-dimethylhexa-1,5-diene. The data is sourced from the primary reference V. Aris, J. M. Brown, B. T. Golding J. Chem. Soc. Perkin Trans. Ii, 1974,700. |

References

Stereoisomers of 3,4-dimethyl-1,5-hexadiene and their properties

An In-depth Technical Guide to the Stereoisomers of 3,4-dimethyl-1,5-hexadiene for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a molecule of significant interest in the study of stereochemistry and its influence on chemical reactions. The document details the synthesis, properties, and potential applications of the meso, (3R,4R)-(-), and (3S,4S)-(+) stereoisomers. Particular emphasis is placed on their role in understanding the mechanisms of pericyclic reactions, specifically the Cope rearrangement. While direct applications in drug development have not been extensively reported, the principles of stereoselectivity demonstrated by these isomers are fundamental to medicinal chemistry. This guide consolidates available data on their physical and chemical properties, provides detailed experimental protocols for their synthesis, and utilizes visualizations to illustrate key concepts.

Introduction

This compound exists as three stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-dimethyl-1,5-hexadiene, and an achiral meso form, (3R,4S)-3,4-dimethyl-1,5-hexadiene. These isomers are pivotal in demonstrating the stereospecificity of the Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes. The spatial arrangement of the methyl groups at the C3 and C4 positions dictates the stereochemical outcome of this reaction, making these compounds ideal substrates for studying reaction mechanisms.

The importance of stereoisomerism is paramount in the field of drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While this compound itself is not a known therapeutic agent, the stereochemical principles it exemplifies are directly applicable to the design and synthesis of chiral drugs.

Properties of Stereoisomers

Precise, experimentally determined physical properties for the individual stereoisomers of this compound are not extensively documented in publicly available literature. However, general properties for the compound (of unspecified isomeric composition) are available, alongside computed data for each stereoisomer from various chemical databases.

Table 1: Physical and Chemical Properties of this compound Stereoisomers

| Property | This compound (Isomeric Mixture/Unspecified) | (3R,4R)-3,4-dimethyl-1,5-hexadiene (Computed) | (3S,4S)-3,4-dimethyl-1,5-hexadiene (Computed) | meso-(3R,4S)-3,4-dimethyl-1,5-hexadiene (Computed) |

| Molecular Formula | C₈H₁₄[2] | C₈H₁₄[3] | C₈H₁₄ | C₈H₁₄[4] |

| Molecular Weight | 110.20 g/mol [2][5] | 110.20 g/mol [3] | 110.20 g/mol | 110.20 g/mol [4] |

| Boiling Point | 100 °C[5] | Not available | Not available | Not available |

| Density | 0.723 g/mL[5] | Not available | Not available | Not available |

| Refractive Index | 1.419[5] | Not available | Not available | Not available |

| Optical Rotation ([α]D) | Not applicable | Not available | Not available | 0 (achiral) |

| XLogP3-AA | 3.1[3] | 3.1 | 3.1[4] |

Note: The lack of extensive experimental data for the separated stereoisomers highlights a potential area for further research.

Synthesis and Experimental Protocols

The synthesis of the meso and racemic (a 1:1 mixture of (3R,4R) and (3S,4S) enantiomers) forms of this compound has been described in the literature. The protocol involves the stereospecific conversion of geometric isomers of an ether to diastereomeric aldehydes, followed by a Wittig reaction.

Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene[6]

This synthesis provides a method to obtain the meso and racemic forms with high isomeric purity (95% for meso and 96.5% for the racemic mixture).[6]

Workflow for the Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene

Caption: Synthetic pathway to meso- and (±)-3,4-dimethyl-1,5-hexadiene.

Experimental Protocol:

-

Ether Formation: Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers.[6]

-

Separation: The cis and trans ethers are separated by spinning-band fractional distillation.[6]

-

Thermal Rearrangement: The separated isomers are heated to 142°C. The cis-isomer undergoes a Claisen-Cope rearrangement to yield erythro-2,3-dimethylpent-4-enal, while the trans-isomer yields the threo-isomer.[6]

-

Wittig Reaction: The respective aldehydes are then reacted with methylenetriphenylphosphorane (B3051586) in dimethyl sulfoxide (B87167) to produce meso-3,4-dimethyl-1,5-hexadiene from the erythro-aldehyde and (±)-3,4-dimethyl-1,5-hexadiene from the threo-aldehyde.[6]

Chiral Resolution of (±)-3,4-dimethyl-1,5-hexadiene

Potential Chiral Separation Workflow

Caption: General workflow for the chiral resolution of racemic dienes.

Proposed Methodologies:

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique would involve passing a solution of the racemic mixture through a column packed with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP would lead to their separation.

-

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC using a capillary column coated with a chiral selector (e.g., a cyclodextrin derivative) could be an effective method for enantiomeric resolution.

Role in Understanding the Cope Rearrangement

The primary significance of the stereoisomers of this compound lies in their utility for studying the stereochemical course of the Cope rearrangement. This[1][1]-sigmatropic rearrangement proceeds through a highly ordered, chair-like transition state.

Logical Relationship in the Cope Rearrangement

Caption: Stereochemical pathways of the Cope rearrangement.

The stereospecificity of the reaction is a key feature:

-

The meso isomer rearranges to form (E,Z)-octa-2,6-diene.

-

The racemic mixture rearranges to a mixture of (E,E)- and (Z,Z)-octa-2,6-dienes.

This predictable relationship between the stereochemistry of the starting material and the product provides strong evidence for a concerted, pericyclic mechanism.

Relevance to Drug Development

While there is no direct evidence of this compound or its stereoisomers being used in drug development, the principles they illustrate are of fundamental importance to the pharmaceutical industry. The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the different stereoisomers of a chiral drug can interact with these targets in distinct ways, leading to differences in efficacy, metabolism, and toxicity.

A thorough understanding of stereochemistry is therefore critical for:

-

Rational Drug Design: Designing molecules that will interact with a biological target in a specific and desired manner.

-

Asymmetric Synthesis: Developing synthetic routes that produce a single, desired enantiomer of a drug, avoiding the potential for inactive or harmful effects from other stereoisomers.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding how the different stereoisomers of a drug are absorbed, distributed, metabolized, and excreted, and how they elicit their therapeutic effects.

Conclusion

The stereoisomers of this compound serve as a classic example of the profound impact of stereochemistry on chemical reactivity. While specific experimental data on the individual isomers are somewhat limited, their role in elucidating the mechanism of the Cope rearrangement is well-established. For professionals in drug development, the study of these molecules provides a valuable lesson in the importance of stereoisomerism. The principles of stereoselectivity and stereospecificity, so clearly demonstrated by these dienes, are central to the development of safe and effective chiral drugs. Further research to fully characterize the physical and chiroptical properties of the individual enantiomers would be a valuable contribution to the field of stereochemistry.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H14 | CID 521244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R,4R)-3,4-dimethylhexa-1,5-diene | C8H14 | CID 12466640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S,4R)-3,4-dimethylhexa-1,5-diene | C8H14 | CID 12466639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3,4-dimethyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-dimethyl-1,5-hexadiene, including its chemical identifiers, physical properties, detailed synthesis protocols, and notable chemical reactivity. While direct applications in drug development are not prominent in current literature, its unique stereochemical properties make it a valuable compound for studying fundamental organic reaction mechanisms, such as sigmatropic rearrangements, which are foundational concepts in complex molecule synthesis.

Chemical Identifiers and Nomenclature

This compound is an aliphatic, non-conjugated diene. Its core structure is a hexane (B92381) chain with double bonds at the 1 and 5 positions and methyl groups at the 3 and 4 positions.

| Identifier | Value |

| IUPAC Name | 3,4-dimethylhexa-1,5-diene[1][2][3] |

| CAS Number | 4894-63-7[1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₄[1][3][4][5] |

| Synonyms | This compound, 3,4-dimethylhexadiene-1,5[1][3] |

| InChI Key | BKVALJGAKNDDJJ-UHFFFAOYSA-N[2][3][4] |

| Canonical SMILES | CC(C=C)C(C)C=C[2][3] |

Physicochemical Properties

The following table summarizes key physical and chemical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 110.20 g/mol | [1][3][4] |

| Density | 0.723 g/mL (Predicted) | [3] |

| Boiling Point | 103.0 ± 10.0 °C at 760 mmHg (Predicted) | [2] |

| Refractive Index | 1.419 (Predicted) | [3] |

| Flash Point | 9.3 ± 21.8 °C (Predicted) | [2] |

| LogP | 2.63060 | [2][6] |

Stereospecific Synthesis Protocol

The synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene provides a classic example of stereochemical control in organic synthesis. The protocol involves the Claisen rearrangement of specific allyl vinyl ether precursors, followed by a Wittig reaction.[7][8]

Objective: To synthesize stereochemically distinct isomers (meso and racemic) of this compound.

Methodology:

-

Preparation of Allyl Vinyl Ether Precursors:

-

Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde (B47417) and trans-crotyl alcohol is conducted at -5°C.

-

This reaction yields cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

-

The cis and trans isomers are separated using spinning-band fractional distillation.[7]

-

-

Claisen Rearrangement to Aldehydes:

-

The separated cis-isomer is heated to 142°C, which induces a clean Claisen rearrangement to form erythro-2,3-dimethylpent-4-enal.

-

The separated trans-isomer is similarly heated to 142°C, yielding the threo-2,3-dimethylpent-4-enal isomer.[7]

-

-

Wittig Reaction to Dienes:

-

The erythro-aldehyde is reacted with methylenetriphenylphosphorane (B3051586) (a Wittig reagent) in dimethyl sulfoxide (B87167) (DMSO) to produce meso-3,4-dimethylhexa-1,5-diene with an isomeric purity of 95%.[7]

-

The threo-aldehyde is separately reacted with the same Wittig reagent in DMSO to yield (±)-3,4-dimethylhexa-1,5-diene with an isomeric purity of 96.5%.[7][8]

-

Caption: Stereospecific synthesis workflow for this compound isomers.

Chemical Reactivity and Mechanistic Importance

The primary significance of this compound in organic chemistry is its role as a model substrate for studying the Cope rearrangement, a[2][2]-sigmatropic rearrangement.

Cope Rearrangement:

When heated, this compound undergoes a thermal rearrangement to form 2,6-octadiene. This reaction proceeds through a chair-like six-membered transition state.[8] The stereochemistry of the starting diene dictates the stereochemistry of the resulting alkene product, making it a classic example for teaching and researching pericyclic reactions.

-

The meso isomer rearranges to give the (E,Z)-2,6-octadiene.

-

The racemic (dl) isomers rearrange to give (E,E)- and (Z,Z)-2,6-octadiene.

This stereospecificity provides strong evidence for the concerted, orbital-symmetry-controlled nature of the reaction.[8]

Caption: Stereochemical pathways of the Cope rearrangement for different isomers.

Relevance to Drug Development Professionals

While this compound is not a direct precursor or active pharmaceutical ingredient in known therapeutics, the reactions it exemplifies are highly relevant to the synthesis of complex natural products and pharmaceuticals. An intimate understanding of stereocontrolled reactions like the Claisen and Cope rearrangements is critical for drug development professionals for the following reasons:

-

Complex Molecule Synthesis: Many complex drug molecules, particularly those derived from natural products, require precise control of stereochemistry. The principles demonstrated by the synthesis and rearrangement of this simple diene are applied to much more complex systems.

-

Scaffold Design: Pericyclic reactions can be powerful tools for constructing complex molecular scaffolds from simpler precursors in a single, efficient step.

-

Mechanistic Insight: A deep understanding of reaction mechanisms allows chemists to predict outcomes, troubleshoot synthetic routes, and design novel pathways to target molecules.

References

- 1. This compound | C8H14 | CID 521244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. 1,5-Hexadiene, 3,4-dimethyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 4894-63-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Dimethyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,5-hexadiene is a branched-chain diolefin with the chemical formula C₈H₁₄.[1][2][3][4] Its structure, featuring two terminal double bonds and methyl groups on adjacent carbons in the backbone, suggests a complex thermal decomposition profile. Understanding the thermal stability and decomposition of such molecules is crucial in various applications, including organic synthesis, materials science, and as a component in fuel chemistry. This guide explores the theoretical aspects of its thermal behavior, providing a framework for future experimental investigation.

Predicted Thermal Stability

The thermal stability of an alkene is intrinsically linked to its bond dissociation energies. In this compound, the allylic C-C bonds are expected to be the most labile. The presence of tertiary allylic carbons suggests that this compound may exhibit lower thermal stability compared to unbranched or less substituted dienes.

Key Structural Features Influencing Stability

-

Allylic C-C Bonds: The C3-C4 bond is a bis-allylic bond, and its cleavage would lead to the formation of two resonance-stabilized allyl-type radicals. This is often a primary initiation step in the thermal decomposition of dienes.[5]

-

Allylic C-H Bonds: The hydrogens on carbons 3 and 4 are also allylic and susceptible to abstraction, initiating radical chain reactions.

-

Vinyl C-H and C-C Bonds: These bonds are significantly stronger and less likely to be the initial sites of thermal cleavage.

Predicted Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a free-radical chain mechanism. The primary pathways are likely to involve initiation through the homolytic cleavage of the weakest bonds, followed by propagation and termination steps.

Initiation

The most probable initiation step is the cleavage of the C3-C4 bond, yielding two 2-butenyl radicals.

Propagation

The initial radicals can undergo a variety of reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from parent molecules, leading to the formation of new radicals and stable molecules.

-

β-Scission: Larger radicals can cleave to form smaller, more stable molecules and radicals. For example, a radical formed by hydrogen abstraction from a methyl group could undergo β-scission to produce a stable alkene and a new radical.

-

Intramolecular Rearrangements: The carbon skeleton may undergo rearrangements, such as cyclization, before fragmentation.

Termination

The radical chains are terminated by the combination or disproportionation of two radicals.

A simplified logical flow of the predicted decomposition is illustrated below.

Caption: Logical flow of the predicted thermal decomposition of this compound.

Predicted Decomposition Products

Based on the proposed decomposition pathways, a range of smaller hydrocarbons is expected to be formed. The relative abundance of these products will depend on the specific reaction conditions (temperature, pressure, residence time).

Table 1: Predicted Major Decomposition Products of this compound

| Product Name | Chemical Formula | Predicted Formation Pathway |

| Propene | C₃H₆ | β-scission of larger radicals |

| 1,3-Butadiene | C₄H₆ | Fragmentation following C-C bond cleavage |

| Methane | CH₄ | Hydrogenation of methyl radicals |

| Ethane | C₂H₆ | Combination of methyl radicals |

| Ethene | C₂H₄ | β-scission |

| Hydrogen | H₂ | Dehydrogenation reactions |

Hypothetical Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following protocols are proposed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

-

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is recorded as a function of temperature.

-

The onset temperature of decomposition is determined from the initial mass loss inflection point.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the decomposition products.

-

Methodology:

-

A sample is introduced into a pyrolysis unit connected to a GC-MS system.

-

The sample is rapidly heated to a set temperature (e.g., 500-800 °C) for a short duration.

-

The volatile decomposition products are swept into the GC column for separation.

-

The separated components are analyzed by the mass spectrometer to identify their chemical structures.

-

The experimental workflow for Py-GC-MS is outlined below.

Caption: Experimental workflow for Py-GC-MS analysis.

Kinetic Studies using a Flow Reactor

-

Objective: To determine the kinetic parameters (activation energy and pre-exponential factor) of the decomposition reaction.

-

Methodology:

-

A dilute mixture of this compound in an inert carrier gas is passed through a heated tubular reactor.

-

The temperature of the reactor is precisely controlled.

-

The effluent gas is analyzed (e.g., by GC) to determine the concentration of the reactant and major products.

-

Experiments are conducted at various temperatures and residence times.

-

The rate constants are calculated at each temperature, and an Arrhenius plot is constructed to determine the activation energy and pre-exponential factor.

-

Illustrative Quantitative Data

The following table presents illustrative kinetic data based on values reported for the thermal decomposition of similar alkenes.[5][6] These values should be considered as estimates until experimental data for this compound becomes available.

Table 2: Illustrative Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Illustrative Value | Units |

| Activation Energy (Ea) | 200 - 250 | kJ/mol |

| Pre-exponential Factor (A) | 10¹³ - 10¹⁵ | s⁻¹ |

| Onset Decomposition Temp. (TGA) | 350 - 450 | °C |

Conclusion

This technical guide has provided a theoretical framework for understanding the thermal stability and decomposition of this compound. The proposed decomposition pathways, centered around free-radical mechanisms initiated by the cleavage of the weakest C-C bonds, are consistent with the established chemistry of alkenes. The predicted products are primarily smaller hydrocarbons. The outlined experimental protocols provide a clear path for the empirical validation and quantification of the thermal behavior of this compound. It is the hope of the author that this guide will stimulate further research into the high-temperature chemistry of branched dienes.

References

Discovery and history of 3,4-dimethyl-1,5-hexadiene

A Technical Guide to 3,4-dimethyl-1,5-hexadiene

Introduction

While a detailed historical account of the initial discovery of this compound is not extensively documented, its significance in the field of organic chemistry is primarily linked to its use in studying and demonstrating the principles of sigmatropic rearrangements, particularly the Cope rearrangement. Developed by Arthur C. Cope, this rearrangement involves the thermal isomerization of a 1,5-diene.[1] The stereochemical outcomes of the rearrangement of meso- and (±)-3,4-dimethyl-1,5-hexadiene have served as a classic example for understanding the chair-like transition state of this pericyclic reaction.[2] This document provides a technical overview of the compound's properties, a representative synthesis protocol, and its canonical role in the Cope rearrangement.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [3] |

| Molecular Weight | 110.20 g/mol | [3] |

| CAS Number | 4894-63-7 | [3] |

| Boiling Point | 100 °C | [4] |

| Density | 0.723 g/mL | [4] |

| Refractive Index | 1.419 | [4] |

Key Reaction: The Cope Rearrangement

This compound is a model substrate for the Cope rearrangement, a[4][4]-sigmatropic shift that proceeds through a concerted, cyclic chair-like transition state under thermal conditions.[5] The stereoisomerism of the starting diene dictates the stereochemistry of the resulting octadiene product, providing strong evidence for the proposed transition state geometry.[2]

The thermal rearrangement of the meso isomer of this compound yields (2E,6Z)-2,6-octadiene, while the racemic (dl) mixture rearranges to form a mixture of (2E,6E)- and (2Z,6Z)-2,6-octadiene.[6] This stereospecificity is a hallmark of this concerted pericyclic reaction.[2]

Experimental Protocols

The synthesis of specific stereoisomers of this compound requires a controlled, multi-step process. The following protocol is a summary of a method used to prepare the meso and (±) isomers separately.[7]

Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene[7]

This synthesis involves a Claisen rearrangement to form key aldehyde intermediates, followed by a Wittig reaction to generate the final dienes.

Part 1: Synthesis of erythro- and threo-2,3-dimethylpent-4-enal

-

Objective: Create the diastereomeric aldehyde precursors.

-

Procedure:

-

Dry hydrogen chloride is added to a mixture of propionaldehyde (B47417) and trans-crotyl alcohol at -5°C to form cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

-

The cis and trans ethers are separated by spinning-band fractional distillation.

-

The cis-isomer is heated to 142°C, which induces a Claisen rearrangement to cleanly yield erythro-2,3-dimethylpent-4-enal.

-

Separately, the trans-isomer is heated under the same conditions to yield the threo-isomer.

-

Part 2: Wittig Reaction to form Dienes

-

Objective: Convert the aldehydes to the target 1,5-dienes.

-

Reagents:

-

erythro- or threo-2,3-dimethylpent-4-enal

-

Methylenetriphenylphosphorane (CH₂=PPh₃)

-

Dimethyl sulfoxide (B87167) (DMSO) as the solvent.

-

-

Procedure:

-

The Wittig reagent, methylenetriphenylphosphorane, is prepared in DMSO.

-

The erythro-aldehyde is reacted with the Wittig reagent to produce meso-3,4-dimethylhexa-1,5-diene. The reported isomeric purity is approximately 95%.[7]

-

Separately, the threo-aldehyde is reacted with the Wittig reagent to produce (±)-3,4-dimethylhexa-1,5-diene. The reported isomeric purity is approximately 96.5%.[7]

-

References

- 1. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 2. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. This compound | C8H14 | CID 521244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Video: [3,3] Sigmatropic Rearrangement of 1,5-Dienes: Cope Rearrangement [jove.com]

- 6. The Cope rearrangement, [3,3]-sigmatropic shift, of meso-3,4-dimethyl - askIITians [askiitians.com]

- 7. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 3,4-Dimethyl-1,5-hexadiene: Synthesis, Properties, and an Inquiry into its Natural Occurrence

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 3,4-dimethyl-1,5-hexadiene. Following a comprehensive review of available scientific literature, this document concludes that there is no verifiable evidence to support the natural occurrence of this compound . While a singular, unsubstantiated mention of its presence in sugarcane bagasse oil and non-PDO extra virgin olive oils was noted, extensive searches of chemical databases and research articles have failed to provide any primary data to corroborate this claim. The volatile profiles of both sugarcane and olive oil have been extensively studied, and this compound is not listed among the identified compounds in these studies.

Therefore, this guide will focus on the established synthetic routes and physicochemical properties of this compound, providing valuable information for researchers working with this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| CAS Number | 4894-63-7 |

| IUPAC Name | 3,4-dimethylhexa-1,5-diene |

| Boiling Point | 100-103 °C |

| Density | 0.723 - 0.727 g/cm³ |

| Refractive Index | 1.419 |

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, with methods that allow for stereochemical control. One of the well-documented methods is the Wittig reaction, which provides a reliable route to obtain both the meso and racemic forms of the diene with high isomeric purity.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene from the corresponding aldehydes.

1. Preparation of erythro- and threo-2,3-dimethylpent-4-enal:

-

Step 1a: Formation of prop-1-enyl trans-but-2-enyl ethers: A mixture of propionaldehyde (B47417) and trans-crotyl alcohol is cooled to -5°C. Dry hydrogen chloride is then added in a controlled manner. This reaction yields a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ethers.

-

Step 1b: Separation of isomers: The cis- and trans-isomers of the ethers are separated using spinning-band fractional distillation.

-

Step 1c: Thermal rearrangement: The separated cis-isomer is heated to 142°C to induce a clean conversion to erythro-2,3-dimethylpent-4-enal. The trans-isomer, under the same conditions, is converted to the threo-isomer.

2. Wittig Reaction:

-

Step 2a: Preparation of the Wittig reagent: Methylenetriphenylphosphorane (B3051586) is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Step 2b: Reaction with aldehydes: The erythro- or threo-2,3-dimethylpent-4-enal is reacted separately with the methylenetriphenylphosphorane in DMSO.

-

Step 2c: Formation of the dienes: The reaction of the erythro-aldehyde yields meso-3,4-dimethylhexa-1,5-diene with an isomeric purity of approximately 95%. The reaction of the threo-aldehyde yields (±)-3,4-dimethylhexa-1,5-diene with an isomeric purity of around 96.5%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

In-Depth Technical Guide: Health and Safety Information for 3,4-dimethyl-1,5-hexadiene

Disclaimer: A comprehensive health and safety guide for 3,4-dimethyl-1,5-hexadiene (CAS No. 4894-63-7) cannot be fully compiled at this time due to a significant lack of publicly available toxicological data. Information regarding its specific health hazards, quantitative toxicity, and biological effects has not been published in accessible scientific literature or regulatory databases. This document summarizes the available physical and chemical properties and provides a general toxicological context based on related aliphatic dienes. The information on related compounds should not be used for formal safety assessments of this compound. Researchers, scientists, and drug development professionals are strongly advised to consult the direct supplier for a Safety Data Sheet (SDS) and to conduct their own risk assessments based on empirical testing before handling this substance.

Chemical Identification and Physical Properties

This compound is an unsaturated aliphatic hydrocarbon.[1] Its basic identification and computed physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,4-dimethylhexa-1,5-diene | PubChem[1] |

| CAS Number | 4894-63-7 | PubChem[1] |

| Molecular Formula | C₈H₁₄ | PubChem[1] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| Synonyms | This compound, 1,5-Hexadiene, 3,4-dimethyl- | PubChem[1] |

| XLogP3-AA (Computed) | 3.1 | PubChem[1] |

Health and Safety Information: Data Gap

A thorough search of chemical safety databases and scientific literature reveals no specific toxicological studies for this compound. Key data points required for a comprehensive safety assessment are unavailable.

GHS Classification and Labeling

There is no GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification available for this compound.[2] Hazard pictograms, signal words, and hazard/precautionary statements have not been established.

Quantitative Toxicity Data

No empirical data for acute or chronic toxicity, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are available for this compound.[2]

Toxicological Profile of Structurally Related Compounds (For Context Only)

Caution: The following information pertains to structurally similar chemicals, such as other hexadiene isomers or aliphatic dienes, and is provided for general context only. It cannot be assumed to represent the toxicological profile of this compound.

General Hazards of Aliphatic Dienes

Many volatile, unsaturated hydrocarbons are flammable liquids and can cause irritation to the skin, eyes, and respiratory tract.[3][4] For instance, isomers like 2,5-dimethyl-1,5-hexadiene (B165583) are classified as highly flammable and may be fatal if swallowed and enters airways due to aspiration hazard.[4] They are also noted to cause skin and serious eye irritation.[4]

Potential Metabolic Pathways and Toxicological Mechanisms

Conjugated dienes, such as isoprene (B109036) (2-methyl-1,3-butadiene), undergo metabolic activation primarily by cytochrome P450 (CYP) enzymes.[5][6][7] This process often involves epoxidation of the double bonds.[6]

The resulting epoxide metabolites can be reactive electrophiles that may bind to cellular macromolecules, including DNA, which is a potential mechanism for genotoxicity.[6][7] While this compound is a non-conjugated diene, similar oxidative metabolism by CYP enzymes is a plausible pathway. The presence of methyl groups on the carbon backbone can influence the rate and regioselectivity of metabolism and the reactivity of the resulting metabolites, leading to different toxicological outcomes compared to unsubstituted dienes.[6]

Experimental Protocols: General Methodologies

As no specific experimental studies for this compound were found, detailed protocols for this compound cannot be provided. However, the following section describes standard, internationally recognized methodologies that would be appropriate for assessing the toxicity of a volatile, unsaturated hydrocarbon.

Acute Oral Toxicity Assessment (Example Protocol)

A standard method for assessing acute oral toxicity is the Up-and-Down Procedure, as described in the OECD Test Guideline 425. This method is a stepwise procedure using a limited number of animals to obtain a statistically reliable estimate of the LD50.

-

Test System: Typically, a rodent species (e.g., Sprague-Dawley rats), usually females, as they are often slightly more sensitive.

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level selected based on available information or structure-activity relationships.

-

The animal is observed for signs of toxicity and mortality over a period of up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

-

The dose progression continues, adjusting up or down based on the outcome for the previous animal.

-

The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

-

-

Observations: Include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test, described in OECD Test Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with specific mutations to detect point mutations (base substitutions or frameshifts) induced by the test substance.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., a rat liver post-mitochondrial fraction, S9) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure:

-

The tester strains are exposed to various concentrations of the test substance.

-

The bacteria are then plated on a minimal medium that lacks the specific amino acid the strain requires for growth.

-

Only bacteria that have undergone a reverse mutation to a prototrophic state (able to synthesize the required amino acid) will grow and form colonies.

-

The number of revertant colonies is counted, and a dose-dependent increase compared to a negative control indicates a positive result for mutagenicity.

-

Visualizations

General Workflow for Chemical Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a new or uncharacterized chemical substance.

Caption: A generalized workflow for evaluating the toxicity of a chemical substance.

Potential Metabolic Activation Pathway for Aliphatic Dienes

The following diagram illustrates a generalized metabolic pathway for aliphatic dienes, which often involves oxidation by Cytochrome P450 enzymes.

Caption: A generalized metabolic pathway for aliphatic dienes via CYP450 oxidation.

Conclusion and Recommendations

Due to the absence of specific health and safety data for this compound, extreme caution is warranted. Professionals should:

-

Assume the substance is hazardous. In the absence of data, treat the chemical as flammable, an irritant, and potentially toxic.

-

Obtain a Supplier SDS. The manufacturer or supplier is the primary source for any available safety information and handling recommendations.

-

Use Engineering Controls and PPE. Handle the substance only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Consider Commissioning Toxicological Studies. For drug development or applications involving significant human exposure potential, commissioning a battery of toxicological tests (e.g., acute toxicity, genotoxicity) is the only way to adequately characterize the hazard profile of this substance.

References

- 1. This compound | C8H14 | CID 521244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,5-Dimethyl-1,5-hexadiene | C8H14 | CID 12322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dynamed.com [dynamed.com]

- 6. Metabolism and molecular toxicology of isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Basis of Conjugated Dienes Toxicity - Adnan Elfarra [grantome.com]

Methodological & Application

Application Notes and Protocols for the Cope Rearrangement of 3,4-dimethyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the thermal Cope rearrangement of 3,4-dimethyl-1,5-hexadiene. The Cope rearrangement is a thermally induced[1][1]-sigmatropic rearrangement of a 1,5-diene. In the case of this compound, this intramolecular reaction leads to the formation of various isomers of 2,6-octadiene (B1174381). The reaction is notable for its high degree of stereospecificity, which is dictated by the chair-like transition state of the pericyclic reaction. This protocol outlines the synthesis of the starting materials (meso- and rac-3,4-dimethyl-1,5-hexadiene), the thermal rearrangement procedure, and methods for product analysis and characterization.

Introduction

The Cope rearrangement is a fundamental and extensively studied reaction in organic chemistry.[2][3][4][5] It involves the concerted reorganization of six electrons in a 1,5-diene system, proceeding through a cyclic, aromatic transition state.[2] The reaction is typically thermally initiated and is reversible, with the equilibrium position dependent on the relative thermodynamic stabilities of the starting diene and the rearranged product.[6]

The stereochemical outcome of the Cope rearrangement is a key feature and can be predicted by considering the chair-like geometry of the transition state, which minimizes steric interactions.[2][6] The rearrangement of the diastereomeric meso- and rac-3,4-dimethyl-1,5-hexadiene serves as a classic example of this stereospecificity. The specific stereoisomer of the starting material directly determines the stereoisomeric composition of the resulting 2,6-octadiene product.[6]

This application note provides a comprehensive protocol for conducting the Cope rearrangement of this compound, a valuable transformation for the stereoselective synthesis of substituted octadienes.

Experimental Protocols

I. Synthesis of Starting Material: meso- and (±)-3,4-dimethyl-1,5-hexadiene

The synthesis of the starting dienes can be achieved through a multi-step process commencing with the formation of isomeric prop-1-enyl but-2-enyl ethers, followed by a Claisen rearrangement to produce the corresponding aldehydes, and finally a Wittig reaction to yield the desired dienes.

Materials:

-

trans-Crotyl alcohol

-

Dry hydrogen chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Apparatus for fractional distillation

-

Standard glassware for organic synthesis

Procedure:

-

Synthesis of erythro- and threo-2,3-dimethylpent-4-enal:

-

Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C yields cis- and trans-prop-1-enyl trans-but-2-enyl ether.

-

The cis- and trans-ethers are separated by fractional distillation.

-

The cis-isomer is heated to 142°C to induce a Claisen rearrangement, yielding erythro-2,3-dimethylpent-4-enal.

-

The trans-isomer is similarly heated to yield threo-2,3-dimethylpent-4-enal.

-

-

Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene:

-

The erythro-aldehyde is reacted with methylenetriphenylphosphorane in dimethyl sulfoxide to produce meso-3,4-dimethyl-1,5-hexadiene.

-

The threo-aldehyde is reacted with methylenetriphenylphosphorane in dimethyl sulfoxide to produce (±)-3,4-dimethyl-1,5-hexadiene.

-

The isomeric purity of the resulting dienes is typically high (e.g., 95% for meso and 96.5% for (±)).[6]

-

II. Thermal Cope Rearrangement of this compound

The thermal rearrangement is conducted by heating the neat diene in a sealed tube.

Materials:

-

meso- or (±)-3,4-dimethyl-1,5-hexadiene

-

Heavy-walled glass tube suitable for sealing under vacuum

-

High-temperature oven or sand bath

-

Vacuum line

Procedure:

-

A sample of the purified this compound isomer is placed in a heavy-walled glass tube.

-

The tube is connected to a vacuum line, and the contents are degassed by freeze-pump-thaw cycles.

-

The tube is sealed under vacuum.

-

The sealed tube is heated in an oven or sand bath at a temperature typically in the range of 200-300°C. The exact temperature and heating time will influence the extent of the rearrangement. For a similar compound, 3-methyl-1,5-hexadiene, a temperature of 300°C has been used.[2]

-

After the designated reaction time, the tube is allowed to cool to room temperature.

-

The tube is carefully opened, and the contents, a mixture of the starting diene and the rearranged 2,6-octadiene isomers, are collected.

III. Product Analysis and Characterization

The product mixture is analyzed to determine the composition and stereochemistry of the 2,6-octadiene isomers.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR, ¹³C NMR)

Procedure:

-

GC-MS Analysis:

-

The product mixture is diluted in a suitable solvent (e.g., hexane (B92381) or diethyl ether).

-

The sample is injected into a GC-MS system equipped with a capillary column suitable for separating hydrocarbon isomers.

-

The relative amounts of the starting material and the different 2,6-octadiene isomers are determined by integrating the peaks in the gas chromatogram.

-

The mass spectra of the product peaks are used to confirm their identity as C8H14 isomers.

-

-

NMR Analysis:

-

The product mixture can be analyzed directly by ¹H and ¹³C NMR spectroscopy, or the individual isomers can be isolated by preparative gas chromatography for more detailed analysis.

-

The stereochemistry of the 2,6-octadiene isomers can be determined by analyzing the coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum. For example, the coupling constant for trans protons is typically larger (11-18 Hz) than for cis protons (6-14 Hz).[7]

-

Data Presentation

The stereospecificity of the Cope rearrangement of this compound is a key outcome. The expected major products from the rearrangement of the meso and rac isomers are summarized below.

| Starting Material | Major Product(s) | Expected Stereochemistry |

| meso-3,4-dimethyl-1,5-hexadiene | (E,Z)-2,6-octadiene | One cis and one trans double bond |

| rac-(±)-3,4-dimethyl-1,5-hexadiene | (E,E)-2,6-octadiene and (Z,Z)-2,6-octadiene | A mixture of the trans,trans and cis,cis isomers |

Note: The exact ratios can be influenced by reaction conditions and the potential for subsequent isomerization.

Visualization

Signaling Pathway

Caption: Stereochemical pathways of the Cope rearrangement.

Experimental Workflow

Caption: Workflow for the thermal Cope rearrangement experiment.

References

- 1. cis,trans-2,6-Octadiene | C8H14 | CID 6427785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cope Rearrangement | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Synthesis of 3,4-dimethyl-1,5-hexadiene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethyl-1,5-hexadiene utilizing the Wittig reaction. The described methodology involves the reaction of 3-methyl-2-butanone (B44728) with allylidenetriphenylphosphorane. This olefination reaction is a cornerstone of organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds with good regiochemical control.[1][2][3][4][5][6] These application notes include a detailed experimental protocol, a summary of representative quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][2][5][7] A key advantage of this reaction is the precise placement of the newly formed double bond, which avoids the formation of isomeric mixtures often encountered in elimination reactions.[1][3][7] The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[2]

The synthesis of this compound, a non-conjugated diene, serves as an excellent example of the Wittig reaction's utility in constructing complex organic molecules. This protocol details the in situ generation of the unstabilized ylide, allylidenetriphenylphosphorane, followed by its reaction with 3-methyl-2-butanone.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Step 1: Formation of the Phosphonium Salt

Step 2: Formation of the Ylide (Wittig Reagent)

CH₃-C-CH(CH₃)₂ + Ph₃P=CHCH=CH₂ → CH₃-C-CH(CH₃)₂ + Ph₃P=O (3-Methyl-2-butanone) + (Allylidenetriphenylphosphorane) → (this compound) + (Triphenylphosphine oxide)

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Route

An alternative, documented synthesis of this compound involves the reaction of erythro- and threo-2,3-dimethylpent-4-enal with methylenetriphenylphosphorane (B3051586) in dimethyl sulfoxide. [8]This approach utilizes an aldehyde instead of a ketone and a different Wittig reagent.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 3,4-dimethyl-1,5-hexadiene in Elucidating Pericyclic Reaction Mechanisms

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericyclic reactions, a class of concerted chemical reactions involving a cyclic transition state, are fundamental in organic synthesis and understanding chemical reactivity. Among these, the Cope rearrangement, a[1][1]-sigmatropic rearrangement of a 1,5-diene, stands out as a prototypical example. The study of substituted 1,5-dienes has been instrumental in elucidating the stereochemical course and transition state geometry of this reaction. In particular, the diastereomers of 3,4-dimethyl-1,5-hexadiene, namely the meso and racemic forms, have played a historic and critical role in providing evidence for the highly ordered, chair-like transition state of the Cope rearrangement. This application note provides a detailed overview of the use of these compounds in studying pericyclic reactions, including experimental protocols for their synthesis, rearrangement, and product analysis.

The Doering-Roth Experiment: A Landmark in Physical Organic Chemistry

The thermal rearrangement of meso- and racemic-3,4-dimethyl-1,5-hexadiene is a classic experiment, often referred to as the Doering-Roth experiment, that provided compelling evidence for the chair-like transition state in the Cope rearrangement.[2][3] The stereospecificity of the reaction, where each diastereomer yields a specific set of isomeric products, rules out a dissociative mechanism involving radical intermediates and strongly supports a concerted pathway.[2][4]

The stereochemical outcomes are as follows:

-

meso-3,4-dimethyl-1,5-hexadiene , upon heating, exclusively yields (2E,6Z)-2,6-octadiene .

-

racemic-(±)-3,4-dimethyl-1,5-hexadiene , upon heating, produces a mixture of (2E,6E)-2,6-octadiene and (2Z,6Z)-2,6-octadiene .

This high degree of stereospecificity is rationalized by a concerted mechanism proceeding through a chair-like six-membered transition state, which minimizes steric interactions.

Signaling Pathway and Logical Relationship

The logical flow of the Doering-Roth experiment, from starting materials to the elucidation of the transition state geometry, can be visualized as follows:

Caption: Logical workflow of the Doering-Roth experiment.

Quantitative Data

Table 1: General Activation and Thermodynamic Parameters for the Cope Rearrangement

| Parameter | Typical Value Range | Notes |

| Activation Energy (Ea) | 33-35 kcal/mol | For the parent 1,5-hexadiene (B165246).[5] |

| Enthalpy of Activation (ΔH‡) | ~33 kcal/mol | |

| Entropy of Activation (ΔS‡) | -10 to -15 cal/mol·K | The negative value is indicative of a highly ordered, cyclic transition state. |

| Equilibrium Constant (Keq) | ~1 | For the degenerate rearrangement of 1,5-hexadiene. For substituted systems, the equilibrium favors the more thermodynamically stable isomer.[4] |

Experimental Protocols

The following protocols are based on established procedures for the synthesis of the starting materials and the general conditions for thermal Cope rearrangements.

Protocol 1: Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene

This synthesis is adapted from the procedure described by Aris, Brown, and Golding (1974).[6] The workflow is multi-step and requires careful separation of diastereomers.

Experimental Workflow:

Caption: Synthetic workflow for meso- and (±)-3,4-dimethylhexa-1,5-diene.

Materials:

-

Propionaldehyde

-

trans-Crotyl alcohol

-

Dry Hydrogen Chloride (gas)

-

Methylenetriphenylphosphorane (B3051586) (CH₂=PPh₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Apparatus for fractional distillation

-

Standard glassware for organic synthesis

Procedure:

-

Ether Formation: Carefully add dry hydrogen chloride gas to a cooled (-5 °C) mixture of propionaldehyde and trans-crotyl alcohol. This will produce a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ether.

-

Diastereomer Separation: Separate the cis and trans ethers using fractional distillation.

-

Claisen Rearrangement:

-

Heat the isolated cis-ether at 142 °C to induce a Claisen rearrangement, yielding erythro-2,3-dimethylpent-4-enal.

-

Heat the isolated trans-ether at 142 °C to yield threo-2,3-dimethylpent-4-enal.

-

-

Wittig Olefination:

-

React the erythro-aldehyde with methylenetriphenylphosphorane in DMSO to synthesize meso-3,4-dimethylhexa-1,5-diene.

-

React the threo-aldehyde with methylenetriphenylphosphorane in DMSO to synthesize (±)-3,4-dimethylhexa-1,5-diene.

-

-

Purification: Purify the final diene products by distillation.

Protocol 2: Thermal Cope Rearrangement and Product Analysis

Materials:

-

meso-3,4-dimethylhexa-1,5-diene

-

(±)-3,4-dimethylhexa-1,5-diene

-

Sealed glass tubes or a high-pressure reactor

-

Heating mantle or oven with precise temperature control

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary GC column suitable for hydrocarbon isomer separation (e.g., a polar stationary phase)

Procedure:

-

Sample Preparation: Place a known amount of the purified meso- or (±)-3,4-dimethylhexa-1,5-diene into a sealed glass tube under an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Rearrangement: Heat the sealed tube in an oven or heating mantle at a temperature between 200-250 °C for a specified period. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by GC.

-

Product Analysis by GC-FID:

-

Dilute the reaction mixture with a suitable solvent (e.g., hexane).

-

Inject the diluted sample into the GC-FID.

-

Use a temperature program that allows for the separation of the starting material and the isomeric octadiene products. A representative temperature program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Identify the products based on their retention times by comparing them with authentic standards if available, or by GC-MS analysis. The expected elution order on a standard non-polar column would generally be based on boiling points, while polar columns can better separate geometric isomers.

-

Quantify the relative amounts of reactants and products by integrating the peak areas.

-

Table 2: Expected Products from Thermal Rearrangement

| Starting Material | Major Product(s) |

| meso-3,4-dimethyl-1,5-hexadiene | (2E,6Z)-2,6-octadiene |

| (±)-3,4-dimethyl-1,5-hexadiene | (2E,6E)-2,6-octadiene and (2Z,6Z)-2,6-octadiene |

Conclusion

The stereospecific Cope rearrangement of meso- and racemic-3,4-dimethyl-1,5-hexadiene remains a cornerstone in the teaching and study of pericyclic reactions. These substrates provide an elegant and unambiguous demonstration of the concerted nature and the preference for a chair-like transition state in the Cope rearrangement. The experimental protocols outlined herein offer a framework for researchers to replicate these classic experiments and to further investigate the subtleties of pericyclic reactions, which are of enduring importance in synthetic chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The overlap of two allyl radicals or a four-centered transition state in the cope rearrangement☆ | Semantic Scholar [semanticscholar.org]

Application of 3,4-Dimethyl-1,5-hexadiene in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,5-hexadiene is a non-conjugated diene monomer with the chemical formula C₈H₁₄.[1][2][3][4] Its structure, featuring two vinyl groups susceptible to polymerization, makes it a candidate for the synthesis of specialty polymers. While literature specifically detailing the applications of polymers derived solely from this compound is limited, its structural similarity to other 1,5-dienes, such as 1,5-hexadiene (B165246) and its 2,5-dimethyl isomer, suggests potential utility in several areas of polymer chemistry. The primary polymerization pathway for such monomers is through cyclopolymerization, an intra-intermolecular process that leads to the formation of cyclic repeating units within the polymer backbone. This unique structure can impart distinct properties to the resulting materials, including enhanced thermal stability and rigidity compared to their linear polyolefin counterparts.

Potential applications of polymers incorporating this compound are envisioned in areas where tailored thermal and mechanical properties are required. These could include specialty plastics, components of polymer blends, and materials for advanced composites. The methyl substituents on the polymer backbone are expected to influence the polymer's solubility, glass transition temperature, and crystalline behavior.

Polymerization Methods and Potential Applications

The polymerization of this compound can be theoretically achieved through several methods, drawing parallels from studies on analogous dienes. The most probable methods include cationic polymerization and coordination polymerization using Ziegler-Natta or metallocene catalysts.

Cyclopolymerization: This is the most anticipated polymerization mechanism for 1,5-dienes. The process involves a repeating sequence of intramolecular cyclization and intermolecular propagation, leading to a polymer chain containing cyclic units. For this compound, this would likely result in a polymer with repeating dimethyl-substituted five- or six-membered rings. Such structures are expected to exhibit higher glass transition temperatures and thermal stability than linear polyolefins.

Cationic Polymerization: Studies on the cationic polymerization of the isomeric 2,5-dimethyl-1,5-hexadiene (B165583) have shown that an intra-intermolecular growth reaction occurs, yielding a soluble polymer with a low content of double bonds, which is characteristic of a cyclopolymer structure.[5] This suggests that this compound could be polymerized using Lewis acid initiators to produce cyclopolymers.

Coordination Polymerization: Ziegler-Natta and metallocene catalysts are widely used for the polymerization of olefins and dienes.[6] The cyclopolymerization of 1,5-hexadiene has been successfully achieved using such catalysts. These methods offer the potential for controlling the stereochemistry of the resulting polymer, which can significantly impact its properties.

Due to the limited specific data on poly(this compound), the following table summarizes potential properties based on analogous polymer systems.

| Property | Anticipated Value/Characteristic | Rationale based on Analogous Systems |

| Molecular Weight (Mₙ) | 10³ - 10⁶ g/mol | Achievable with Ziegler-Natta and metallocene catalysts for 1,5-hexadiene polymerization.[7] |

| Polydispersity Index (PDI) | 1.5 - 5.0 | Typical for coordination and cationic polymerizations. |

| Glass Transition Temp. (T₉) | Potentially > 100 °C | The presence of bulky, cyclic repeating units is expected to increase T₉ compared to linear polyolefins. |

| Thermal Stability | Moderate to High | Cyclopolymers often exhibit enhanced thermal stability. |

| Solubility | Soluble in common organic solvents | The presence of methyl groups and a potentially amorphous nature would enhance solubility.[5] |

| Mechanical Properties | Likely rigid and potentially brittle | The cyclic backbone structure would contribute to rigidity. |

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of this compound based on established methods for similar monomers. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn. All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as organometallic catalysts are sensitive to air and moisture.

Protocol 1: Cationic Cyclopolymerization of this compound

This protocol is adapted from the cationic polymerization of 2,5-dimethyl-1,5-hexadiene.[5]

Materials:

-

This compound (purified by distillation over calcium hydride)

-

Titanium tetrachloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂) as initiator

-

Anhydrous dichloromethane (B109758) (DCM) or heptane (B126788) as solvent

-

Methanol (B129727) (for quenching)

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 100 mL of anhydrous DCM.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 10 mL of purified this compound to the cooled solvent.

-

In a separate, dry Schlenk tube, prepare a 0.1 M solution of the initiator (TiCl₄ or BF₃·OEt₂) in anhydrous DCM.

-

Slowly add a calculated amount of the initiator solution to the monomer solution under vigorous stirring. The monomer-to-initiator ratio can be varied to control the molecular weight (e.g., 100:1 to 500:1).

-

Maintain the reaction at -78 °C for 24 hours.

-

Quench the polymerization by adding 10 mL of pre-chilled methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of methanol (e.g., 500 mL).

-

Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

-

Characterize the polymer using techniques such as ¹H NMR, ¹³C NMR, GPC (for molecular weight and PDI), and DSC (for thermal properties). The NMR spectra are expected to show the absence of significant vinyl proton signals, confirming cyclopolymerization.

Protocol 2: Ziegler-Natta Cyclopolymerization of this compound

This protocol is based on the Ziegler-Natta polymerization of 1,5-hexadiene.

Materials:

-

This compound (purified)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (B1256330) (Al(C₂H₅)₃) as a 1 M solution in hexane

-

Anhydrous toluene (B28343) as solvent

-

Methanol (for quenching)

-

Hydrochloric acid (10% aqueous solution)

Procedure:

-

In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer, add 200 mL of anhydrous toluene.

-

Add a calculated amount of TiCl₄ to the toluene (e.g., to achieve a final concentration of 10-20 mmol/L).

-

Slowly add the triethylaluminum solution to the reactor. The Al/Ti molar ratio is a critical parameter and can be varied (e.g., from 2:1 to 5:1). A precipitate of the active catalyst will form.

-

Age the catalyst for 30 minutes at room temperature.

-

Add 20 mL of purified this compound to the reactor.

-

Carry out the polymerization at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 2-6 hours).

-

Quench the reaction by adding 20 mL of methanol.

-

To remove catalyst residues, wash the polymer solution with 10% hydrochloric acid, followed by washing with distilled water until the aqueous layer is neutral.

-

Precipitate the polymer by adding the toluene solution to a large volume of methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum at 60 °C.

-

Characterize the polymer as described in Protocol 1.

Visualizations

Caption: General mechanism of this compound cyclopolymerization.

Caption: Experimental workflow for the polymerization of this compound.

Caption: Relationship between inputs, process, and outputs in the synthesis of poly(this compound).

References

Application Notes and Protocols: Synthesis of Metal Complexes Using 3,4-Dimethyl-1,5-hexadiene Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,5-hexadiene is a versatile diene ligand that can exist as meso and racemic (±) diastereomers. These ligands are valuable precursors in organometallic chemistry, enabling the synthesis of a variety of metal complexes. The coordination of this diene to a metal center can influence the complex's catalytic activity and potential biological applications. This document provides detailed protocols for the synthesis of rhodium(I), palladium(II), and platinum(II) complexes incorporating this compound ligands, along with their characterization data. Furthermore, it explores the potential of these complexes in drug development, drawing parallels with the known cytotoxic activities of similar rhodium-diene compounds.

Data Presentation

Table 1: Summary of Synthesized Metal Complexes and Their Key Properties

| Complex | Ligand Diastereomer | Metal | Ancillary Ligand | Appearance | Melting Point (°C) |

| 1 | meso | Rh(I) | Acetylacetonate | Yellow-orange needles | 133-135 (decomposes) |

| 2 | (±) | Rh(I) | Acetylacetonate | Yellow-orange needles | 141-143 (decomposes) |

| 3 | meso | Pd(II) | Chloride | Pale yellow solid | Decomposes > 200 |

| 4 | (±) | Pd(II) | Chloride | Pale yellow solid | Decomposes > 200 |

| 5 | meso | Pt(II) | Chloride | Off-white solid | Decomposes > 220 |

| 6 | (±) | Pt(II) | Chloride | Off-white solid | Decomposes > 220 |

Table 2: Spectroscopic Data for Rhodium(I) Complexes

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 1 | 1.87 (s, 6H, acac-CH₃), 2.2-2.8 (m, 2H, CH), 4.0-4.5 (m, 4H, =CH₂), 5.15 (s, 1H, acac-CH), 5.5-6.2 (m, 2H, =CH) | (No data available) | 1580 (C=O), 1515 (C=C) |

| 2 | 1.88 (s, 6H, acac-CH₃), 2.2-2.8 (m, 2H, CH), 4.0-4.5 (m, 4H, =CH₂), 5.16 (s, 1H, acac-CH), 5.5-6.2 (m, 2H, =CH) | (No data available) | 1580 (C=O), 1515 (C=C) |

Note: Detailed spectroscopic data for the synthesized palladium and platinum complexes is not currently available in the cited literature. Characterization would typically involve ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Experimental Protocols

Protocol 1: Synthesis of meso- and (±)-3,4-Dimethyl-1,5-hexadiene Ligands[1]